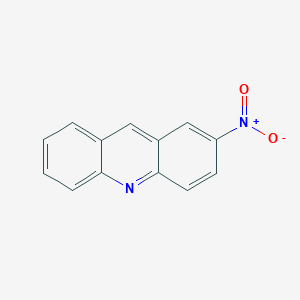

2-Nitroacridine

Übersicht

Beschreibung

2-Nitroacridine is a derivative of acridine, a class of compounds that have been extensively researched over the years due to their wide range of applications in pharmacology and industry . Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .

Synthesis Analysis

The synthesis of acridine derivatives involves various steps of synthetic transformation . For instance, when 2-aminobenzophenone was combined with cyclohexanone in the presence of TBHP and TFA at 110 °C, the end product was 9-phenylacridine .Molecular Structure Analysis

The molecular formula of 2-Nitroacridine is C13H8N2O2 . It is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives, including 2-Nitroacridine, are known for their ability to donate electrons and their high thermal stability . They are also known for their intercalation into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions .Physical And Chemical Properties Analysis

2-Nitroacridine has a molecular weight of 224.21 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 302 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : 2-Nitroacridine derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-nitroacridone showed promising results as a corrosion inhibitor for low carbon steel in acid solutions. The study utilized various techniques like weight loss measurement, potentiodynamic polarization measurement, and electrochemical impedance spectroscopy to evaluate its effectiveness. The maximum inhibition efficiency was found to be 94.96% at 25°C with a 5mM concentration of the compound, and it predominantly inhibited the anodic reaction (Aslam et al., 2020).

Cancer Research : 2-Nitroacridine derivatives, particularly 1-nitroacridine derivatives, have been extensively studied for their application in cancer therapy. These compounds are known for their DNA-binding and cytotoxic properties in cancer cells. Research has focused on modifying these compounds to enhance their antitumor efficacy and reduce systemic toxicities. For example, a study on 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C-1748) demonstrated its high antitumor efficacy against human prostate cancer xenografts with low mutagenicity and toxicity (Ashok et al., 2007).

Mutagenic Potency Analysis : Comparative studies have been conducted to analyze the mutagenic potency of various 1-nitro-acridine derivatives. These studies are crucial for assessing the safety and potential side effects of these compounds as chemotherapeutic agents. For example, a study comparing C-857 and C-1748 found that C-1748 had significantly lower mutagenic potential while maintaining a high antitumor effect, making it a promising candidate for clinical development (Narayanan et al., 2005).

DNA Interaction and Apoptosis Induction : Research into 2-Nitroacridine derivatives has also focused on their interaction with DNA and their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can intercalate into DNA and induce cell death in various cancer cell lines. For instance, certain 1,3-dimethyl-6-nitroacridine derivatives were found to interact with DNA and effectively induce apoptosis in human breast cancer cells (Zhou et al., 2018).

Molecular Diode Development : Some studies have explored the use of 2-Nitroacridine derivatives in the development of molecular diodes. These diodes can potentially be used in memory devices or nano-actuators, controlled by charging the molecule with a bias voltage (Derosa et al., 2003).

Wirkmechanismus

Target of Action

2-Nitroacridine, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of 2-Nitroacridine involves DNA intercalation . The planar form of acridine allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This intercalation is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The intercalation of 2-Nitroacridine into DNA affects various biological processes involving DNA and related enzymes . .

Pharmacokinetics

The development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Result of Action

2-Nitroacridine has been found to be effective in inducing apoptotic cell death . It was more effective than the basic compound A (9-chloro-1-nitroacridine) in inducing apoptosis . The cytotoxicity of 2-Nitroacridine correlates with a decreased ability to reduce the tetrazolium salt XTT by mitochondria .

Safety and Hazards

Zukünftige Richtungen

Acridine derivatives, including 2-Nitroacridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of recent research .

Eigenschaften

IUPAC Name |

2-nitroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPQAGMSICPBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305402 | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroacridine | |

CAS RN |

29808-81-9 | |

| Record name | NSC170669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

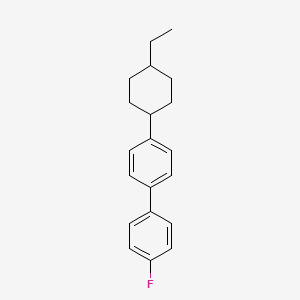

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)